molecular formula C19H23NO2 B4751556 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide

2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide

Cat. No. B4751556
M. Wt: 297.4 g/mol
InChI Key: CKMLFLYNSNIOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have promising effects in treating inflammation, pain, and other related disorders.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide selectively inhibits COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting COX-2 enzyme, 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has also been found to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been studied for its potential use in treating neurodegenerative disorders, as it has been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments is its selectivity for COX-2 enzyme. This allows for more targeted inhibition of inflammation and pain. Additionally, 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been found to have low toxicity and high stability, making it a good candidate for further research. However, one limitation of using 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide. One direction is to further investigate its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to optimize the synthesis method of 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide and to improve its solubility in water for better administration in lab experiments.
Conclusion:
In conclusion, 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide is a chemical compound with promising therapeutic applications in various diseases and conditions. Its selectivity for COX-2 enzyme and low toxicity make it a good candidate for further research. The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide involves the inhibition of prostaglandin production, which reduces inflammation and pain. Future research on 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide should focus on its potential use in treating neurodegenerative disorders, cancer, and improving its solubility in water for better administration in lab experiments.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain. Additionally, 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-8-6-12-18(16(15)2)22-14-19(21)20-13-7-11-17-9-4-3-5-10-17/h3-6,8-10,12H,7,11,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMLFLYNSNIOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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